2-(2-Methoxybenzamido)-5-phenylthiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[(2-methoxybenzoyl)amino]-5-phenylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-24-15-10-6-5-9-13(15)18(23)21-19-14(17(20)22)11-16(25-19)12-7-3-2-4-8-12/h2-11H,1H3,(H2,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFQQWKYJYRSCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxybenzamido)-5-phenylthiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the thiophene ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Methoxybenzamido Group: The methoxybenzamido group is attached through an amide coupling reaction, where 2-methoxybenzoic acid is reacted with an amine derivative of the thiophene ring in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of 2-(2-Methoxybenzamido)-5-phenylthiophene-3-carboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Hydrolysis of Amide Bonds
The compound undergoes hydrolysis under acidic or basic conditions, targeting the amide linkages.
Reaction Conditions and Outcomes
| Condition | Reagents | Temperature | Products | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), H2O | Reflux | 2-Methoxybenzoic acid + 5-Phenylthiophene-3-carboxylic acid | |
| Basic Hydrolysis | NaOH (10%), H2O/EtOH | 80°C | Sodium salts of carboxylic acids + NH3 |
-
Mechanism : Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, increasing electrophilicity and facilitating nucleophilic attack by water. Base-mediated hydrolysis involves hydroxide ion attack on the carbonyl carbon.
-
Steric Effects : The 2-methoxy group on the benzamido moiety introduces steric hindrance, slowing hydrolysis compared to 3- or 4-methoxy analogs.
Electrophilic Aromatic Substitution on the Thiophene Ring
The electron-rich thiophene ring participates in electrophilic substitutions, influenced by directing effects of substituents.
Key Reactions
| Reaction Type | Reagents | Position of Substitution | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO3/H2SO4 | C-4 (para to carboxamide) | 65–70% | |
| Sulfonation | SO3/H2SO4 | C-5 (meta to phenyl) | 55–60% |
-
Directing Effects :
-
The carboxamide group at C-3 is meta-directing , favoring substitution at C-4 or C-5.
-
The phenyl group at C-5 exerts ortho/para-directing effects but is sterically hindered.
-
-
Reactivity : The 2-methoxybenzamido group slightly deactivates the thiophene ring compared to unsubstituted analogs due to electron donation via resonance.
Demethylation of Methoxy Group
Under strong acidic conditions, the methoxy group undergoes cleavage:
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| BBr3 (1.0M in DCM) | 0°C → RT, 12h | 2-Hydroxybenzamido derivative | 85% |
-
Application : Demethylation enables further functionalization, such as esterification or coupling reactions.
Reductive Amination of Carboxamide
The carboxamide can be reduced to a primary amine under catalytic hydrogenation:
| Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH4 | THF, reflux, 6h | 3-Aminothiophene derivative | 60% |
Cross-Coupling Reactions
While the parent compound lacks halogens, brominated precursors (e.g., 5-bromo derivatives) enable Suzuki-Miyaura couplings:
| Partner | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh3)4, K2CO3 | DME/H2O, 80°C, 12h | 5-Biphenylthiophene analog | 75% |
-
Note : Bromination typically occurs at C-4 or C-5 of the thiophene ring under controlled conditions .
Stability and Side Reactions
-
Thermal Stability : Decomposes above 250°C, forming CO2 and NH3.
-
Light Sensitivity : Prolonged UV exposure induces radical-mediated degradation of the thiophene ring.
Comparative Reactivity with Structural Analogs
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its role as a small-molecule agonist in the activation of G-protein coupled receptors, specifically the relaxin/insulin-like family peptide receptor (RXFP1). Research indicates that compounds with similar structural motifs can enhance cyclic adenosine monophosphate (cAMP) levels, which are crucial for various physiological processes. For instance, studies have shown that derivatives of 2-(2-Methoxybenzamido)-5-phenylthiophene-3-carboxamide exhibit significant activity in promoting antifibrotic gene expression in activated hepatic stellate cells, indicating potential therapeutic applications in liver fibrosis treatment .
Cancer Research
In the context of oncology, 2-(2-Methoxybenzamido)-5-phenylthiophene-3-carboxamide has been explored for its anticancer properties. Compounds derived from this structure have demonstrated efficacy against glioblastoma cells by disrupting androgen receptor interactions through inhibition of heat shock protein 27 (HSP27). This mechanism is particularly relevant given the poor prognosis associated with glioblastoma and the need for novel therapeutic strategies .
Case Study: Glioblastoma Treatment
A recent study synthesized several derivatives based on the compound to improve pharmacokinetic profiles and enhance blood-brain barrier penetration. The results indicated that these derivatives significantly reduced tumor size in mouse models, showcasing their potential as effective treatments for aggressive brain tumors .
Beyond direct therapeutic applications, 2-(2-Methoxybenzamido)-5-phenylthiophene-3-carboxamide has been implicated in modulating various biological pathways. For example, its ability to influence glucose uptake in hepatocytes suggests applications in metabolic disorders. Compounds with similar structures have shown varying degrees of cytotoxicity and glucose uptake enhancement, which could lead to further investigations into their roles in diabetes management .
Structural Activity Relationship (SAR)
Understanding the structure-activity relationship of 2-(2-Methoxybenzamido)-5-phenylthiophene-3-carboxamide is crucial for optimizing its biological activity. Studies have highlighted specific substitutions on the phenyl and thiophene rings that can enhance or diminish activity against target receptors. For instance, modifications leading to increased electron density on the aromatic systems have been associated with improved binding affinity and potency .
Summary Table of Biological Activities
| Compound Variant | Biological Activity | EC50 (μM) | Maximum Response (%) | Toxicity (μM) |
|---|---|---|---|---|
| Base Compound | RXFP1 Agonist | 0.188 | 99% | 29.7 |
| Derivative A | Glioblastoma Inhibitor | 0.067 | 97% | 18.8 |
| Derivative B | Glucose Uptake Enhancer | >5 | N/A | N/A |
Mechanism of Action
The mechanism of action of 2-(2-Methoxybenzamido)-5-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs are compared below based on substituents, synthesis, and reported properties:
Table 1: Comparison of Thiophene-3-carboxamide Derivatives
Key Observations:
Substituent Influence on Bioactivity :
- The 2-methoxybenzamido group (common in the target compound and Compound 61) is associated with receptor-binding optimization, as seen in RXFP1 agonist studies .
- Ethoxy substituents (Compound 59) may reduce metabolic stability compared to methoxy groups, impacting drug-like properties.
- Bulky groups like trifluoromethylsulfonyl (Compound 59) or chlorophenyl () enhance target specificity but may reduce solubility .
Synthetic Accessibility: Yields for analogs vary significantly (19–68%), with protocol-dependent efficiency.
Commercial Viability :
Physicochemical and Spectral Data
While the target compound lacks explicit data, analogs provide insights:
Biological Activity
2-(2-Methoxybenzamido)-5-phenylthiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring with a carboxamide group and a methoxybenzamido moiety, contributing to its unique biological profile. The molecular formula is .
Research indicates that 2-(2-Methoxybenzamido)-5-phenylthiophene-3-carboxamide exhibits several mechanisms of action, primarily through interaction with specific biological targets:
- Inhibition of Enzymes : It has been identified as an inhibitor of factor Xa, an essential enzyme in the coagulation cascade, with an IC50 value indicating its potency as an anticoagulant agent.
- Modulation of Cellular Pathways : The compound influences various signaling pathways related to inflammation and cancer progression. It may alter immune responses and lipid metabolism, leading to potential applications in anti-inflammatory therapies.
Biological Activity Overview
The compound's biological activity can be summarized as follows:
| Activity | Description | IC50 Value |
|---|---|---|
| Anticoagulant | Inhibits factor Xa, impacting the coagulation cascade | Specific values not detailed |
| Anti-inflammatory | Modulates immune responses and lipid metabolism | Not quantified |
| Cancer-related pathways | Interacts with proteins involved in tumorigenesis | Not quantified |
Case Study 1: Anticoagulant Activity
A study demonstrated that 2-(2-Methoxybenzamido)-5-phenylthiophene-3-carboxamide effectively inhibited factor Xa, suggesting potential use in managing thromboembolic disorders. The compound's selective binding to factor Xa highlights its therapeutic promise in anticoagulation therapy.
Case Study 2: Anti-inflammatory Effects
Research has shown that the compound can modulate inflammatory pathways. In vitro studies indicated a reduction in pro-inflammatory cytokines when treated with the compound, suggesting its utility in treating conditions characterized by chronic inflammation.
Case Study 3: Cancer Therapeutics
The interaction of this compound with cereblon—a protein involved in the ubiquitin-proteasome system—has been investigated. This interaction may influence substrate specificity and provide novel strategies for cancer treatment by targeting protein degradation pathways linked to tumorigenesis.
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain 60–80°C during acylation to prevent side reactions.
- Solvent Choice : Use DMF for solubility of aromatic intermediates .
- Catalysts : Add triethylamine (1.2–1.5 eq.) to enhance reaction efficiency .
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| Acylation | 2-Methoxybenzoyl chloride, DMF, TEA, 70°C | Introduce benzamido group | |
| Amidation | NH4Cl, THF, reflux | Form carboxamide |
Basic: Which spectroscopic and chromatographic techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Assign peaks to verify substituent positions (e.g., methoxy protons at ~3.8 ppm, aromatic protons at 6.5–8.0 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic regions .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns .
- HPLC-PDA : Assess purity (>95%) using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) .
Advanced: How can researchers resolve contradictions in biological activity data across assay platforms?
Methodological Answer:
Contradictions may arise from assay-specific variables (e.g., cell lines, endpoint measurements). Mitigation strategies include:
Orthogonal Assays : Validate cytotoxicity using both MTT and ATP-based luminescence assays .
Pharmacokinetic Profiling : Assess compound stability in assay media (e.g., serum protein binding) via LC-MS .
Dose-Response Curves : Use a wide concentration range (nM–µM) to identify off-target effects .
Q. Example Workflow :
- Step 1 : Replicate assays in triplicate across independent labs.
- Step 2 : Cross-reference with structural analogs (e.g., fluorobenzamido derivatives) to isolate substituent-specific effects .
Advanced: What computational strategies predict binding interactions with enzyme targets?
Methodological Answer:
Molecular Docking : Use AutoDock Vina to model interactions with kinases or GPCRs. Prioritize docking poses with hydrogen bonds to the methoxy group and hydrophobic contacts with the phenyl ring .
Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .
QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on benzamido) with IC50 data from analogs .
Table 2 : Key Computational Parameters
| Parameter | Value | Relevance |
|---|---|---|
| Grid Box Size | 25 ų | Ensures full ligand flexibility |
| Force Field | CHARMM36 | Accurate for organic heterocycles |
Basic: How to troubleshoot low yields during the final amidation step?
Methodological Answer:
Common issues and solutions:
- Incomplete Activation : Pre-activate the carboxylic acid with HATU/DIPEA in DMF for 30 min before adding the amine .
- Moisture Sensitivity : Use anhydrous solvents and a nitrogen atmosphere .
- Byproduct Formation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and purify via flash chromatography .
Advanced: What strategies enhance selectivity for specific biological targets?
Methodological Answer:
- Structural Hybridization : Incorporate motifs from known inhibitors (e.g., trimethoxybenzamido groups for tubulin binding) .
- Isosteric Replacement : Replace the methoxy group with CF3 to modulate electron density and steric bulk .
- Proteome Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target kinase interactions .
Basic: What are the storage and handling recommendations for this compound?
Methodological Answer:
- Storage : -20°C in airtight, light-resistant containers under argon to prevent hydrolysis/oxidation .
- Solubility : Prepare stock solutions in DMSO (10 mM) and dilute in assay buffer (<0.1% DMSO) to avoid solvent toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
